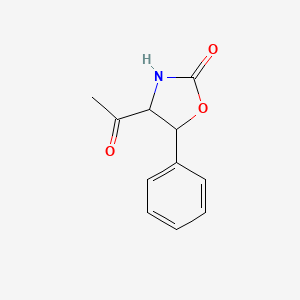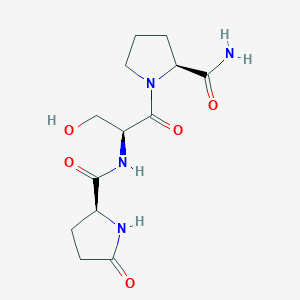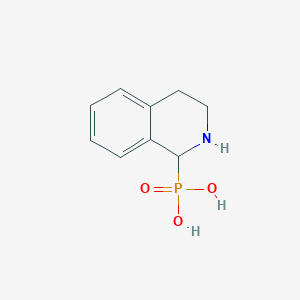![molecular formula C8H12N2O6S2 B14507626 2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate CAS No. 64084-37-3](/img/structure/B14507626.png)
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound features a sulfonamide group attached to an ethyl hydrogen sulfate moiety, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate typically involves the reaction of 4-aminobenzenesulfonyl chloride with ethyl hydrogen sulfate. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzenesulfonamide: Similar structure but lacks the ethyl hydrogen sulfate moiety.
Ethyl hydrogen sulfate: Contains the sulfate group but lacks the sulfonamide group.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar core structure.
Uniqueness
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate is unique due to the presence of both the sulfonamide and ethyl hydrogen sulfate groups. This combination allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Propiedades
Número CAS |
64084-37-3 |
|---|---|
Fórmula molecular |
C8H12N2O6S2 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
2-[(4-aminophenyl)sulfonylamino]ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H12N2O6S2/c9-7-1-3-8(4-2-7)17(11,12)10-5-6-16-18(13,14)15/h1-4,10H,5-6,9H2,(H,13,14,15) |
Clave InChI |
QUDJFKVXACCGSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NCCOS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


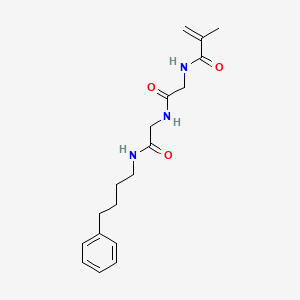
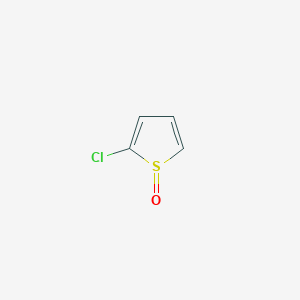


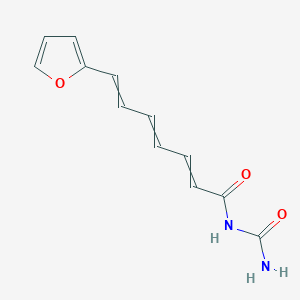
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)

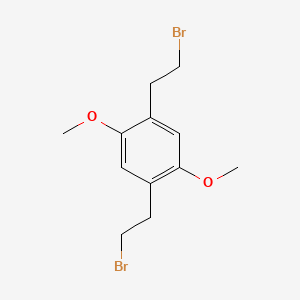

methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
